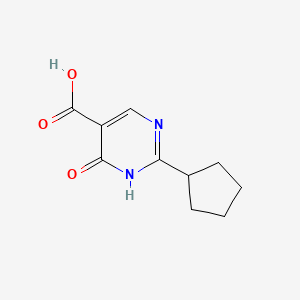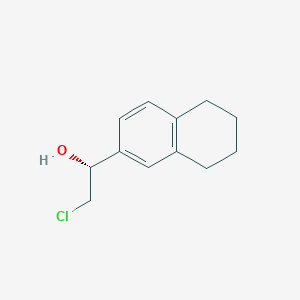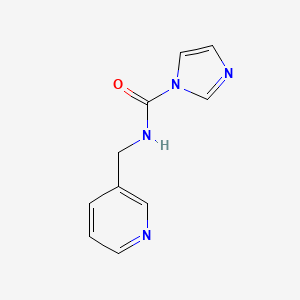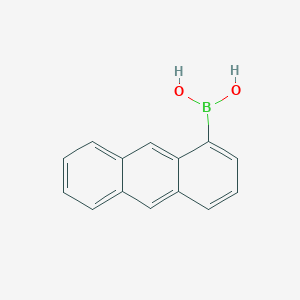
5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a ketone group at the 1st position of the tetrahydronaphthalene ring system. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination of 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 5-azido-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one or 5-thiocyanato-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 5-bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Oxidation: Formation of 5-bromo-3-carboxy-1,2,3,4-tetrahydronaphthalen-1-one.
科学研究应用
5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: It serves as a building block for the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
作用机制
The mechanism of action of 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the ketone group play crucial roles in its binding affinity and selectivity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to changes in their activity and function.
相似化合物的比较
Similar Compounds
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the methyl group at the 3rd position.
3-Methyl-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the bromine atom at the 5th position.
5-Chloro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one: Contains a chlorine atom instead of a bromine atom at the 5th position.
Uniqueness
5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and physical properties. These functional groups influence its reactivity, binding affinity, and overall stability, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H11BrO |
|---|---|
分子量 |
239.11 g/mol |
IUPAC 名称 |
5-bromo-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11BrO/c1-7-5-9-8(11(13)6-7)3-2-4-10(9)12/h2-4,7H,5-6H2,1H3 |
InChI 键 |
QXWFUCHDRPWKKD-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC=C2Br)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)






![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)


![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
![Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13159161.png)
